molecular formula C14H14FNO4 B2830597 2-(4-fluorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide CAS No. 1396814-60-0

2-(4-fluorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide

Cat. No.: B2830597
CAS No.: 1396814-60-0
M. Wt: 279.267
InChI Key: KMICWDGZUKVMKT-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide is an organic compound that features a fluorophenoxy group, a furan ring, and a hydroxyethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the 4-fluorophenoxy intermediate.

    Introduction of the furan ring: The furan ring is introduced through a coupling reaction with a suitable furan derivative.

    Formation of the hydroxyethylacetamide moiety: This step involves the reaction of the intermediate with an appropriate amine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide
  • 2-(4-bromophenoxy)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide
  • 2-(4-methylphenoxy)-N-(2-(furan-3-yl)-2-hydroxyethyl)acetamide

Uniqueness

2-(4-fluorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO4/c15-11-1-3-12(4-2-11)20-9-14(18)16-7-13(17)10-5-6-19-8-10/h1-6,8,13,17H,7,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMICWDGZUKVMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC(C2=COC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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